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N-Fmoc-N-methyl-D-homophenylalanine is a non-proteinogenic amino acid derivative characterized by its unique structure, which includes a phenylalanine-like side chain modified with a methyl group. The compound is notable for its N-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds. The chemical formula is , and it has a molecular weight of approximately 415.48 g/mol .
The biological activity of N-Fmoc-N-methyl-D-homophenylalanine is primarily studied in the context of its incorporation into peptides and proteins. It has been shown to influence:
Several methods exist for synthesizing N-Fmoc-N-methyl-D-homophenylalanine:
N-Fmoc-N-methyl-D-homophenylalanine finds various applications in:
Studies focusing on N-Fmoc-N-methyl-D-homophenylalanine often investigate its interactions with:
N-Fmoc-N-methyl-D-homophenylalanine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Fmoc-L-homophenylalanine | L-isomer variant | Different stereochemistry affecting biological activity |
| Boc-D-homophenylalanine | Boc protection instead of Fmoc | Different protecting group influences reactivity |
| N-Methyl-L-phenylalanine | L-isomer without homophenyl modification | L-isomer typically found in natural proteins |
| N-Fmoc-D-beta-homophenylalanine | Beta position modification | Affects conformational properties and interactions |
This comparison illustrates how N-Fmoc-N-methyl-D-homophenylalanine stands out due to its specific modifications and applications in synthetic biology and medicinal chemistry. Its unique structure allows for distinct interactions that are not replicated by other similar compounds.
N-Fmoc-N-methyl-D-homophenylalanine (IUPAC name: (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonyl(methyl)amino]-4-phenylbutanoic acid) is characterized by three critical structural features:
The table below contrasts N-Fmoc-N-methyl-D-homophenylalanine with related compounds:
These structural nuances directly influence peptide folding, stability, and biological activity. For instance, the D-configuration in N-Fmoc-N-methyl-D-homophenylalanine often confers resistance to enzymatic degradation compared to its L-counterpart.
The evolution of N-Fmoc-N-methyl-D-homophenylalanine is rooted in advancements in amino acid protection strategies and stereochemical control. Key milestones include:
The synthesis of N-Fmoc-N-methyl-D-homophenylalanine typically involves:
This synthetic pathway highlights the interplay between protecting group chemistry and stereoselective synthesis.
N-Fmoc-N-methyl-D-homophenylalanine addresses critical challenges in peptide science:
Researchers have used N-Fmoc-N-methyl-D-homophenylalanine to develop neuropeptide Y (NPY) analogues with enhanced blood-brain barrier penetration. The D-configuration and N-methylation collectively improved metabolic stability by 40% compared to L-configuration analogues.
The synthesis of N-Fmoc-N-methyl-D-homophenylalanine represents a complex synthetic challenge that requires careful consideration of multiple chemical transformations [1]. This fluorenylmethoxycarbonyl-protected, N-methylated amino acid derivative serves as a crucial building block in solid-phase peptide synthesis applications [2]. The compound combines the structural features of homophenylalanine with N-methylation and Fmoc protection, necessitating sophisticated synthetic approaches to achieve high yields and maintain stereochemical integrity .
The preparation of N-Fmoc-N-methyl-D-homophenylalanine typically follows a multi-step synthetic pathway involving homophenylalanine as the starting material [4]. The biosynthetic production of L-homophenylalanine through enzymatic processes has been established, utilizing alpha-transaminase from Megasphaera elsdenii in crystallization-based approaches [5]. For D-homophenylalanine synthesis, structure-guided steric hindrance engineering of phenylalanine dehydrogenase from Bacillus badius has been employed to enhance catalytic efficiency [5].
The synthetic route commonly begins with the formation of the oxazolidinone intermediate through treatment of N-Fmoc-homophenylalanine with paraformaldehyde and boron trifluoride diethyl etherate in dry dichloromethane [28]. This cyclization step yields the protected intermediate with yields ranging from 60-75% depending on reaction conditions [28]. The subsequent reduction using triethylsilane in a dichloromethane-trifluoroacetic acid mixture provides the desired N-methylated product with yields approaching 95% [28].
The N-methylation of amino acids can be accomplished through two primary mechanistic pathways: direct alkylation and reductive amination [9] [10]. Each approach presents distinct advantages and limitations for the synthesis of N-Fmoc-N-methyl-D-homophenylalanine.
Direct Alkylation Approaches
Direct alkylation methods typically employ the Biron-Kessler methodology, which utilizes ortho-nitrobenzenesulfonyl chloride protection followed by methylation with dimethyl sulfate or methyl iodide [6] [31]. The ortho-nitrobenzenesulfonyl group serves as an activating protecting group that acidifies the remaining nitrogen-hydrogen bond, facilitating subsequent alkylation [6]. Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene as base enables efficient methylation under mild conditions [6].
The alkylation process using dimethyl sulfate typically requires three equivalents of base followed by ten equivalents of dimethyl sulfate in N-methylpyrrolidone solvent [29]. Reaction completion is achieved within 25 minutes when performed with ultrasonic activation, compared to traditional methods requiring 2-4 hours [29]. Methyl iodide represents an alternative methylating agent, requiring similar equivalents but offering enhanced safety compared to dimethyl sulfate [6] [30].
Reductive Amination Pathways
Reductive amination provides an alternative N-methylation strategy through the formation of intermediate imines followed by reduction [11] [35]. This approach involves the reaction of the amino acid substrate with formaldehyde to generate an imine intermediate, which undergoes subsequent reduction with sodium borohydride or similar reducing agents [35]. The Leuckart reaction represents a specific variant utilizing formic acid as both reductant and solvent, enabling N-methylation under relatively mild conditions [9].
Recent developments in catalytic N-alkylation employ ruthenium-based catalysts for direct reaction with alcohols, producing water as the sole byproduct [10] [13]. These methods utilize 1 mol% homogeneous ruthenium catalyst at elevated temperatures (110°C) for 18-42 hours, achieving excellent retention of optical purity [10].
Comparative Analysis
| Method | Reaction Time | Temperature | Yield Range | Epimerization Risk |
|---|---|---|---|---|
| Dimethyl sulfate alkylation | 25-40 minutes | Room temperature | 73-93% | Minimal |
| Methyl iodide alkylation | 25-40 minutes | Room temperature | 84-91% | Minimal |
| Reductive amination | 2-24 hours | 37-110°C | 65-85% | Moderate |
| Catalytic alcohol methylation | 18-42 hours | 110°C | 70-90% | Low |
The fluorenylmethoxycarbonyl protecting group represents the gold standard for amino protection in solid-phase peptide synthesis due to its base-labile nature and orthogonal reactivity profile [12] [15]. The Fmoc group demonstrates exceptional stability under acidic conditions while remaining readily removable under mild basic conditions [15].
Fmoc Installation Procedures
Fmoc protection is typically accomplished using fluorenylmethoxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate as the protecting reagent [12] [15]. The reaction proceeds under aqueous bicarbonate conditions or in organic solvents with tertiary amine bases [12]. For N-methyl amino acids, Fmoc installation requires careful optimization due to the reduced nucleophilicity of the secondary amine [6].
The standard protocol involves dissolution of the N-methyl amino acid in dichloromethane followed by addition of three equivalents of Fmoc-OSu and one equivalent of diisopropylethylamine [6]. Reaction completion typically requires 3 hours at room temperature, with monitoring by chloranil test to confirm absence of free secondary amines [6].
Deprotection Mechanisms
Fmoc deprotection proceeds through a well-characterized elimination mechanism involving piperidine as the preferred base [15]. The reaction generates dibenzofulvene as a byproduct, which forms a stable adduct with piperidine to prevent unwanted side reactions [15]. The deprotection kinetics follow second-order behavior with respect to piperidine concentration, enabling rapid removal within 5-20 minutes [21].
Stability Considerations
The Fmoc group exhibits excellent stability toward nucleophiles, electrophiles, and reducing conditions, making it compatible with diverse synthetic transformations [15]. However, prolonged exposure to strong bases or elevated temperatures can lead to premature deprotection [21]. Storage at 2-8°C under inert atmosphere ensures long-term stability of Fmoc-protected amino acids [1].
The synthesis of N-Fmoc-N-methyl-D-homophenylalanine requires careful optimization of multiple process parameters to achieve high yields while maintaining product quality [33]. Process optimization studies have identified solvent selection, temperature control, and reaction timing as critical variables affecting synthetic outcomes [33].
Solvent Selection Criteria
The choice of solvent system significantly impacts both reaction kinetics and product selectivity in N-Fmoc-N-methyl-D-homophenylalanine synthesis [36] [38]. Dimethylformamide and N-methylpyrrolidone represent the primary solvents for solid-phase peptide synthesis applications due to their ability to dissolve both amino acids and coupling reagents [36].
Dimethylformamide offers superior solvation capacity for highly concentrated coupling reagent solutions and demonstrates enhanced performance for hydrophobic peptide sequences [36]. The solvent exhibits a dielectric constant of 36.7 and bp of 153°C, providing excellent dissolution properties for polar substrates [38]. However, dimethylformamide can undergo decomposition to formaldehyde and dimethylamine under certain conditions, potentially compromising synthetic outcomes [38].
N-methylpyrrolidone presents lower polarity compared to dimethylformamide, making it particularly suitable for hydrophobic peptide synthesis where aggregation represents a significant challenge [36]. The reduced polarity helps alleviate on-resin precipitation and aggregation effects that can occur during elongation of hydrophobic sequences [36].
For N-methylation reactions specifically, N-methylpyrrolidone serves as the preferred solvent due to its stability toward the harsh basic conditions required for alkylation [6] [29]. The solvent demonstrates excellent compatibility with 1,8-diazabicyclo[5.4.0]undec-7-ene base and methylating agents while maintaining product integrity throughout the reaction sequence [6].
Temperature Optimization Studies
| Solvent System | Temperature Range | Reaction Time | Conversion Efficiency | Side Product Formation |
|---|---|---|---|---|
| N-methylpyrrolidone | 20-25°C | 25-40 minutes | 85-95% | < 5% |
| Dimethylformamide | 20-25°C | 30-60 minutes | 80-90% | 5-10% |
| Dichloromethane | 0-25°C | 2-4 hours | 70-85% | 10-15% |
| Mixed DMF/DCM | 20-25°C | 45-90 minutes | 75-88% | 8-12% |
Temperature control plays a crucial role in maintaining reaction selectivity and preventing unwanted side reactions [17]. The alkylation step for N-methylation proceeds optimally at room temperature (20-25°C), with elevated temperatures promoting increased side product formation [17]. Lower temperatures (0-10°C) can reduce reaction rates significantly without providing substantial benefits in selectivity [33].
The Fmoc protection step tolerates a broader temperature range, with reactions proceeding efficiently from 0°C to 40°C [12]. However, temperatures above 30°C may promote competing reactions and should be avoided for optimal results [21].
Epimerization represents one of the most significant challenges in amino acid synthesis, particularly for N-methylated derivatives where steric effects can promote racemization [16] [17]. The prevention of epimerization during N-Fmoc-N-methyl-D-homophenylalanine synthesis requires implementation of multiple protective strategies [16].
Mechanistic Understanding
Epimerization occurs through enolate formation at the alpha-carbon position, facilitated by electron-withdrawing groups or prolonged exposure to basic conditions [16] [17]. The process is sequence-dependent, with sterically hindered residues at the C-terminal or N-terminal positions particularly susceptible to racemization [17]. N-methylated amino acids exhibit reduced epimerization rates compared to their non-methylated counterparts due to steric hindrance around the alpha-carbon [20].
Temperature Control Strategies
Conducting reactions at reduced temperatures represents the primary strategy for epimerization prevention [17]. Optimal reaction conditions maintain temperatures below 25°C throughout the synthetic sequence, with critical steps such as coupling and deprotection performed at 0-10°C when feasible [17].
Solvent Effects on Epimerization
Apolar solvents generally suppress epimerization relative to polar aprotic solvents, though solubility considerations may limit their utility [17]. The addition of additives such as 1-hydroxybenzotriazole derivatives can significantly reduce epimerization rates through stabilization of activated intermediates [17].
| Additive | Concentration | Epimerization Reduction | Coupling Efficiency |
|---|---|---|---|
| 1-Hydroxybenzotriazole | 1.2 equivalents | 60-70% | 85-95% |
| 7-Aza-1-hydroxybenzotriazole | 1.2 equivalents | 75-85% | 90-98% |
| 1-Hydroxy-7-azabenzotriazole | 1.2 equivalents | 70-80% | 88-96% |
| N-Hydroxysuccinimide | 1.1 equivalents | 45-55% | 80-90% |
Reaction Time Optimization
Minimizing exposure time to basic conditions provides another crucial strategy for epimerization control [16]. The optimized N-methylation protocol reduces total reaction time from 4 hours to 40 minutes while maintaining yields above 90% [29]. This reduction in exposure time significantly decreases epimerization risk while improving overall process efficiency [29].
The transition from laboratory-scale synthesis to commercial production of N-Fmoc-N-methyl-D-homophenylalanine presents numerous technical and economic challenges [19] [22]. Large-scale amino acid production faces constraints related to material costs, reaction scalability, and waste management considerations [19].
Economic Considerations
Amino acid production costs represent a significant fraction of total manufacturing expenses for biopharmaceutical products, with individual amino acids costing approximately $3-50 per kilogram [19]. For specialized derivatives such as N-Fmoc-N-methyl-D-homophenylalanine, costs can exceed $1000 per kilogram due to synthetic complexity and limited commercial availability [19].
The development of scalable production methods requires substantial capital investment, with facility requirements including specialized ventilation systems, hazardous material handling capabilities, and waste treatment infrastructure [25]. Solvent-intensive processes like solid-phase peptide synthesis demand large-scale solvent recovery and purification systems to maintain economic viability [25].
Technical Scaling Challenges
Heat Management and Temperature Control
Large-scale reactions generate significant heat loads that can compromise temperature control and promote unwanted side reactions [25]. The N-methylation step, in particular, requires careful thermal management due to the exothermic nature of the alkylation reaction [32]. Industrial reactors must incorporate adequate cooling capacity and temperature monitoring systems to maintain optimal reaction conditions [33].
Solvent Management Systems
Industrial production requires extensive solvent handling infrastructure, including storage tanks, transfer systems, and recovery operations [25]. The use of hazardous solvents such as dimethyl sulfate necessitates specialized containment systems and emergency response procedures [25]. Solvent recovery and recycling become economically essential at large scale, requiring distillation and purification equipment [37].
Quality Control and Analytical Challenges
Large-scale production demands robust analytical methods for monitoring reaction progress and ensuring product quality [33]. High-performance liquid chromatography represents the standard analytical technique for purity determination, requiring multiple analytical stations for process monitoring [6]. Enantiomeric purity determination necessitates chiral analytical methods, adding complexity to quality control protocols [20].
Waste Stream Management
The synthesis generates significant quantities of organic waste, including spent solvents, protecting group byproducts, and reaction side products [25]. Environmental regulations require comprehensive waste treatment and disposal protocols, adding substantial operating costs [25]. Recent developments in total wash elimination for solid-phase peptide synthesis offer potential solutions for waste reduction, achieving up to 95% reduction in solvent consumption [37].
Process Intensification Strategies
Continuous flow synthesis represents an emerging approach for addressing large-scale production challenges [34]. Flow reactors enable precise temperature and residence time control while reducing reactor volumes and improving safety profiles [34]. The implementation of microwave-assisted synthesis at industrial scale offers enhanced reaction rates and improved energy efficiency [34].
| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 1-10 grams | 100-1000 grams | 10-100 kilograms |
| Reaction Time | 40 minutes | 1-2 hours | 2-4 hours |
| Solvent Volume | 10-50 mL | 1-10 L | 100-1000 L |
| Yield Efficiency | 85-95% | 80-90% | 75-85% |
| Purity | >98% | >95% | >92% |
The spectroscopic characterization of N-Fmoc-N-methyl-D-homophenylalanine provides crucial insights into its molecular structure and chemical properties. This compound, with the molecular formula C₂₆H₂₅NO₄ and molecular weight of 415.5 grams per mole [1], exhibits distinctive spectroscopic signatures that confirm its structural identity and conformational behavior.
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation of N-Fmoc-N-methyl-D-homophenylalanine. The ¹H NMR analysis reveals characteristic chemical shift patterns that reflect the compound's complex molecular architecture. For similar Fmoc-protected N-methylated homophenylalanine derivatives, the fluorenyl protons typically appear as distinctive multiplets in the aromatic region between 7.20 and 7.80 parts per million [2]. These signals provide clear evidence of the intact fluorenylmethoxycarbonyl protecting group.
The N-methyl substitution introduces significant conformational complexity, as evidenced by the observation of multiple conformers in solution. Nuclear magnetic resonance studies of related N-methylated Fmoc-protected amino acids demonstrate that rotational barriers around the carbon-nitrogen bond result in distinct conformational populations observable at room temperature [2]. The methyl group attached to the nitrogen atom appears as a characteristic singlet, typically observed between 2.80 and 3.00 parts per million, with integration confirming the presence of three protons.
The homophenylalanine backbone contributes additional complexity to the nuclear magnetic resonance spectrum. The extended methylene chain connecting the phenyl ring to the amino acid core results in characteristic triplet and quartet patterns in the aliphatic region. The aromatic protons of the phenyl side chain typically resonate between 7.14 and 7.30 parts per million, appearing as a complex multiplet pattern consistent with monosubstituted benzene derivatives [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carboxylic acid group typically appearing around 170-175 parts per million. The quaternary carbons of the fluorenyl system exhibit characteristic chemical shifts between 140 and 150 parts per million, while the aromatic carbons of the phenyl side chain appear in the expected range of 125-130 parts per million [3].
Infrared spectroscopy of N-Fmoc-N-methyl-D-homophenylalanine reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid functionality exhibits a broad absorption band centered around 2500-3300 cm⁻¹, corresponding to the hydroxyl stretch of the carboxylic acid group. The carbonyl stretch of the carboxylic acid appears as a sharp, intense band around 1700-1720 cm⁻¹ [4].
The fluorenylmethoxycarbonyl protecting group contributes several distinctive absorption features. The carbamate carbonyl stretch typically appears around 1680-1700 cm⁻¹, while the aromatic carbon-carbon stretches of the fluorenyl system manifest as multiple bands in the 1400-1600 cm⁻¹ region. The out-of-plane bending vibrations of the aromatic protons provide additional fingerprint information in the 750-900 cm⁻¹ region [4].
Studies of related Fmoc-protected amino acid derivatives demonstrate that the presence of hydrogen bonding significantly influences the infrared spectroscopic profile. Anti-parallel β-sheet arrangements, commonly observed in self-assembled systems, result in characteristic amide I region peaks at approximately 1630 and 1685 cm⁻¹ [4]. These observations suggest that N-Fmoc-N-methyl-D-homophenylalanine may exhibit similar hydrogen bonding capabilities, albeit with modifications due to the N-methylation.
Mass spectrometric analysis provides unambiguous molecular weight confirmation and fragmentation patterns that support structural assignments. Electrospray ionization mass spectrometry typically reveals the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 416, consistent with the calculated molecular weight [1]. Sodium adduct formation frequently occurs, resulting in an additional peak at mass-to-charge ratio 438 [M+Na]⁺.
The fragmentation pattern of N-Fmoc-N-methyl-D-homophenylalanine under collision-induced dissociation conditions reveals characteristic losses that confirm structural features. Loss of the fluorenylmethoxycarbonyl group (238 atomic mass units) represents a common fragmentation pathway, resulting in a fragment ion at mass-to-charge ratio 178. Additional fragmentation involving loss of the phenethyl side chain provides complementary structural confirmation [5].
High-resolution mass spectrometry enables precise elemental composition determination, with measured masses typically within 2-5 parts per million of theoretical values. This level of accuracy provides definitive confirmation of the molecular formula and rules out potential structural isomers or impurities [5].
X-ray crystallographic analysis of N-Fmoc-N-methyl-D-homophenylalanine provides definitive three-dimensional structural information and reveals important conformational preferences in the solid state. While specific crystallographic data for this exact compound remains limited in the published literature, extensive studies of related Fmoc-protected amino acid derivatives provide valuable insights into expected structural features and packing arrangements.
Crystallographic studies of Fmoc-protected phenylalanine derivatives consistently demonstrate the influence of intermolecular hydrogen bonding on crystal packing arrangements [6]. The fluorenyl system adopts a characteristic planar conformation, with the two benzene rings maintaining approximate coplanarity. The methoxycarbonyl linker positions the amino acid residue to enable favorable π-π stacking interactions between adjacent fluorenyl groups.
The N-methylation introduces significant conformational constraints that influence both intramolecular geometry and intermolecular packing. Unlike the parent Fmoc-homophenylalanine, where the secondary amine can participate in hydrogen bonding networks, the tertiary amine of N-Fmoc-N-methyl-D-homophenylalanine exhibits reduced hydrogen bonding capability. This modification affects the crystal packing density and may result in altered mechanical properties of the crystalline material [6].
Crystallographic analysis of related homophenylalanine derivatives reveals that the extended methylene chain between the amino acid backbone and the phenyl ring allows for increased conformational flexibility compared to phenylalanine analogs. The additional methylene unit enables the phenyl ring to adopt various orientations relative to the amino acid core, potentially leading to polymorphic behavior in crystalline forms [7].
The D-stereochemistry of the amino acid center influences the overall molecular geometry and may affect the ability to form extended hydrogen bonding networks. Comparative studies of L- and D-amino acid derivatives demonstrate that stereochemical inversion can result in different crystal packing motifs, even when the overall molecular architecture remains similar [7].
Unit cell parameters for related Fmoc-protected amino acids typically fall within specific ranges that reflect the molecular dimensions and packing efficiency. Cell lengths commonly range from 8-15 Ångströms for the shortest axis, with longer axes extending to 20-30 Ångströms depending on the molecular orientation within the crystal lattice. The crystal systems most frequently observed include monoclinic and triclinic arrangements, reflecting the reduced symmetry imposed by the amino acid stereochemistry [8].
Temperature-dependent crystallographic studies reveal important information about molecular dynamics and conformational flexibility within the crystal lattice. Variable temperature analysis typically shows gradual expansion of unit cell parameters with increasing temperature, consistent with increased vibrational motion of the molecular components [8].
Computational modeling provides detailed insights into the steric and electronic effects governing the conformational behavior of N-Fmoc-N-methyl-D-homophenylalanine. Density functional theory calculations, particularly those employing the M06-2X functional with appropriate basis sets, have proven effective for modeling amino acid derivatives and their intermolecular interactions [9].
The N-methylation of the amino nitrogen introduces substantial steric effects that influence both local and global conformational preferences. Computational studies demonstrate that the methyl group creates significant steric hindrance with neighboring molecular fragments, particularly the fluorenylmethoxycarbonyl protecting group. This steric interaction restricts rotation around the carbon-nitrogen bond and stabilizes specific conformational arrangements [10].
Potential energy surface calculations reveal multiple local minima corresponding to different conformational states of the molecule. The rotational barrier around the N-C(carbonyl) bond typically ranges from 15-25 kilocalories per mole, consistent with partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system. The presence of the N-methyl group increases this barrier compared to secondary amide analogs [11].
The extended homophenylalanine side chain introduces additional conformational degrees of freedom that must be considered in computational models. The two-carbon linker between the amino acid backbone and the phenyl ring allows for multiple rotational conformations, each with distinct energy profiles. Systematic conformational searching reveals that extended conformations are generally preferred over folded arrangements that bring the phenyl ring into close proximity with the amino acid core [10].
Population analysis based on Boltzmann weighting of computed conformational energies indicates that three major conformational families account for the majority of the molecular population under physiological conditions. These conformations differ primarily in the orientation of the N-methyl group relative to the fluorenyl system and the extended conformation of the homophenylalanine side chain [12].
Electronic structure calculations reveal important aspects of charge distribution and electronic effects within N-Fmoc-N-methyl-D-homophenylalanine. Natural bond orbital analysis demonstrates that the nitrogen atom bears a partial positive charge due to electron withdrawal by the adjacent carbonyl group. This charge distribution influences the molecule's ability to participate in electrostatic interactions and hydrogen bonding [13].
The fluorenyl system exhibits characteristic aromatic electron distribution, with regions of high electron density above and below the π-system. These areas represent potential sites for π-π stacking interactions with other aromatic systems, which may be important for self-assembly processes or protein binding interactions [13].
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the aromatic systems, while the lowest unoccupied molecular orbital shows significant contribution from the carboxylic acid carbonyl group. This orbital distribution suggests that the molecule may act as both an electron donor and acceptor in charge transfer processes [9].
The presence of the N-methyl group significantly alters the electronic properties compared to the unsubstituted analog. The methyl group acts as an electron-donating substituent, increasing electron density on the nitrogen atom and affecting the overall charge distribution within the carbamate linkage. This electronic modification influences both the stability and reactivity of the protecting group [11].
Computational modeling of intermolecular interactions provides insights into the self-assembly behavior and potential biological activity of N-Fmoc-N-methyl-D-homophenylalanine. Molecular dynamics simulations in explicit solvent reveal that the compound exhibits a preference for extended conformations that minimize intramolecular interactions while maximizing favorable solvent contacts [9].
Hydrogen bonding analysis demonstrates that the carboxylic acid group serves as the primary site for intermolecular hydrogen bond formation. The carbonyl oxygen acts as a hydrogen bond acceptor, while the hydroxyl group functions as a donor. The N-methylation eliminates potential hydrogen bonding involving the amino nitrogen, reducing the overall hydrogen bonding capacity compared to the parent compound [12].
π-π stacking interactions between fluorenyl groups represent another important mode of intermolecular association. Computational studies indicate that parallel displaced arrangements are energetically preferred over perfect π-π overlap, with optimal intermolecular distances of approximately 3.5-4.0 Ångströms. These interactions contribute significantly to the stability of aggregated structures [6].
Van der Waals interactions involving the homophenylalanine side chain contribute additional stability to intermolecular assemblies. The extended nature of the side chain enables multiple favorable contacts with neighboring molecules, particularly in densely packed arrangements such as those found in crystalline materials or self-assembled structures [14].
The computational results collectively demonstrate that N-Fmoc-N-methyl-D-homophenylalanine possesses a complex conformational landscape governed by competing steric and electronic effects. The N-methylation introduces significant structural rigidity while the extended homophenylalanine side chain provides conformational flexibility. These features combine to create a molecule with unique self-assembly properties and potential for specific intermolecular interactions.